molecular formula C80H94CaF2N6O16 B588701 Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide CAS No. 1105067-87-5

Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide

Cat. No.: B588701
CAS No.: 1105067-87-5
M. Wt: 1473.733
InChI Key: CETKLOGGRFIZAH-WGRAOLKJSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide, also known as this compound, is a useful research compound. Its molecular formula is C80H94CaF2N6O16 and its molecular weight is 1473.733. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antineoplastic Potential

Research has demonstrated the potential antineoplastic (anticancer) properties of compounds structurally related to the calcium bisphosphonate described. These compounds show promising cytotoxic properties, often more potent than contemporary anticancer drugs, with significant tumor-selective toxicity. They act through mechanisms such as apoptosis induction, generation of reactive oxygen species, activation of certain caspases, and affecting mitochondrial functions. Their antimalarial and antimycobacterial properties have also been observed, alongside positive characteristics in short-term toxicity studies in mice, suggesting their further evaluation as candidate antineoplastic drugs (Hossain et al., 2020).

Bone Disease Treatment

Bisphosphonates, including compounds with structural similarities to the calcium bisphosphonate , have been extensively reviewed for their role in treating various bone diseases. These diseases include Paget's disease, osteoporosis, bone metastases, and other conditions requiring the inhibition of bone resorption. Bisphosphonates bind to bone hydroxyapatite, inhibiting osteoclast-mediated bone resorption. They are considered the treatment of choice for various bone-related diseases due to their ability to reduce bone pain, improve mobility, and potentially lower the risk of fractures. Despite their benefits, they are associated with complex multifactorial processes requiring careful patient monitoring (Plosker & Goa, 1994; Fitton & McTavish, 1991).

Environmental and Occupational Exposures

The compound's structural analogs, such as bisphenol A (BPA), have been studied for their environmental and occupational exposure effects. BPA, for instance, is known for its ability to interfere with or mimic estrogenic hormones, raising concerns about its impact on reproductive organs and behavior. Such studies highlight the importance of assessing exposure levels and potential health effects in occupationally exposed individuals and the general population, emphasizing the need for ongoing research and regulatory assessment (Ribeiro et al., 2017).

Novel Drug Delivery Systems

Innovations in drug delivery systems for bisphosphonates, which share a functional group with the compound , have been explored to optimize their therapeutic efficacy, especially in orthopedic therapy. These systems aim to improve bioavailability and minimize side effects associated with conventional administration routes. Advances in controlled release and targeting of bisphosphonates through such delivery systems are crucial for enhancing their clinical application in treating osteoporosis, bone voids, inflammation, and other bone-related conditions (Su et al., 2011).

Mechanism of Action

Remember, Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide is a powerful tool in the fight against dyslipidemia and related cardiovascular disorders. Its intricate dance with HMG-CoA reductase keeps our hearts humming along! 🌟 . If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

calcium;(3R,5R)-7-[[(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]amino]-3,5-dihydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C40H48FN3O8.Ca/c2*1-25(2)38-37(40(52)43-29-11-7-4-8-12-29)36(26-9-5-3-6-10-26)39(27-13-15-28(41)16-14-27)44(38)20-18-31(46)22-32(47)23-34(49)42-19-17-30(45)21-33(48)24-35(50)51;/h2*3-16,25,30-33,45-48H,17-24H2,1-2H3,(H,42,49)(H,43,52)(H,50,51);/q;;+2/p-2/t2*30-,31-,32-,33-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETKLOGGRFIZAH-WGRAOLKJSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)NCCC(CC(CC(=O)[O-])O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)NCCC(CC(CC(=O)[O-])O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)NCC[C@H](C[C@H](CC(=O)[O-])O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)NCC[C@H](C[C@H](CC(=O)[O-])O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C80H94CaF2N6O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747056
Record name Calcium bis[(3R,5R)-7-({(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoyl}amino)-3,5-dihydroxyheptanoate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1473.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105067-87-5
Record name Calcium bis[(3R,5R)-7-({(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoyl}amino)-3,5-dihydroxyheptanoate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R,5R)-7-[[(3R,5R)-7-[2-(4-Fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]-3,5-dihydroxy-1-oxoheptyl]amino]-3,5-dihydroxy-heptanoic Acid Calcium Salt;
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.